molecular formula C19H19NO2 B1595330 Spiro[2H-1-benzopyran-2,2'-[2H]indol]-6-ol, 1',3'-dihydro-1',3',3'-trimethyl- CAS No. 23001-29-8

Spiro[2H-1-benzopyran-2,2'-[2H]indol]-6-ol, 1',3'-dihydro-1',3',3'-trimethyl-

Cat. No. B1595330
CAS RN: 23001-29-8
M. Wt: 293.4 g/mol
InChI Key: UHRBDHPBCHWWAG-UHFFFAOYSA-N
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Description

Spiro[2H-1-benzopyran-2,2'-[2H]indol]-6-ol, 1',3'-dihydro-1',3',3'-trimethyl- (SBDI) is a small molecule that has been the subject of much scientific research in the past few decades. SBDI is of particular interest due to its ability to bind to a variety of proteins, making it a potential target for therapeutic intervention.

Scientific Research Applications

Photo-responsive Properties

  • Spiropyran-based compounds like 1',3',3'-trimethyl-6-hydroxy-spiro[2H-1-benzopyran-2,2'-indoline] and its derivatives show significant photo-responsive properties. These compounds and their copolymers with methyl methacrylate have been synthesized and structurally investigated, highlighting their potential in photo-responsive applications (Moniruzzaman, Fernando, & Bellamy, 2006).

Photomechanical Effects

  • The photomechanical properties of polymer systems containing spiropyran compounds have been investigated. Studies on mixed monolayers containing spiropyran and polymethyl methacrylate demonstrate changes in molecular structure under UV light, indicating potential applications in photomechanical systems (Blair & Pogue, 1979).

Photochromic Behavior

  • Spiropyran compounds exhibit photochromic behavior, changing color under UV light. This property has been explored in various solvents and compositions, revealing the influence of temperature and wavelength on their photochromic response (Bonefacino et al., 2013).

Thermal Isomerization

  • The thermal isomerization of these compounds has been studied, showing how different environmental conditions, like solvent types and pressure, affect the equilibrium between their isomers. Such insights are crucial for applications where temperature-induced changes are essential (Nishimura, Miyake, & Sueishi, 1989).

Structural and Thermochemical Analysis

  • Detailed structural and thermochemical analyses of spiropyran and its isomers have been conducted. These studies provide valuable information about the stability, reactivity, and energy profiles of these compounds, which is vital for their application in various scientific fields (Balasubramanian et al., 2012).

properties

IUPAC Name

1',3',3'-trimethylspiro[chromene-2,2'-indole]-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-18(2)15-6-4-5-7-16(15)20(3)19(18)11-10-13-12-14(21)8-9-17(13)22-19/h4-12,21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHRBDHPBCHWWAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90885222
Record name Spiro[2H-1-benzopyran-2,2'-[2H]indol]-6-ol, 1',3'-dihydro-1',3',3'-trimethyl-
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Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[2H-1-benzopyran-2,2'-[2H]indol]-6-ol, 1',3'-dihydro-1',3',3'-trimethyl-

CAS RN

23001-29-8
Record name 1′,3′-Dihydro-1′,3′,3′-trimethylspiro[2H-1-benzopyran-2,2′-[2H]indol]-6-ol
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Record name Spiro(2H-1-benzopyran-2,2'-(2H)indol)-6-ol, 1',3'-dihydro-1',3',3'-trimethyl-
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Record name 23001-29-8
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Record name Spiro[2H-1-benzopyran-2,2'-[2H]indol]-6-ol, 1',3'-dihydro-1',3',3'-trimethyl-
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Record name Spiro[2H-1-benzopyran-2,2'-[2H]indol]-6-ol, 1',3'-dihydro-1',3',3'-trimethyl-
Source EPA DSSTox
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spiro[2H-1-benzopyran-2,2'-[2H]indol]-6-ol, 1',3'-dihydro-1',3',3'-trimethyl-
Reactant of Route 2
Reactant of Route 2
Spiro[2H-1-benzopyran-2,2'-[2H]indol]-6-ol, 1',3'-dihydro-1',3',3'-trimethyl-
Reactant of Route 3
Spiro[2H-1-benzopyran-2,2'-[2H]indol]-6-ol, 1',3'-dihydro-1',3',3'-trimethyl-
Reactant of Route 4
Spiro[2H-1-benzopyran-2,2'-[2H]indol]-6-ol, 1',3'-dihydro-1',3',3'-trimethyl-
Reactant of Route 5
Spiro[2H-1-benzopyran-2,2'-[2H]indol]-6-ol, 1',3'-dihydro-1',3',3'-trimethyl-
Reactant of Route 6
Spiro[2H-1-benzopyran-2,2'-[2H]indol]-6-ol, 1',3'-dihydro-1',3',3'-trimethyl-

Citations

For This Compound
1
Citations
RT Frederick - 2011 - ir.library.oregonstate.edu
Approved: Vincent T. Remcho A system of Photoactuated Droplet Microfluidics (PDM), in which a droplet of fluid is moved by way of the manipulation of the wettability of a spiropyran …
Number of citations: 2 ir.library.oregonstate.edu

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